molecular formula C19H18ClN3O2S B2714752 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone CAS No. 897471-31-7

1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone

Cat. No. B2714752
CAS RN: 897471-31-7
M. Wt: 387.88
InChI Key: RRPMFDWNRMFPAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as benzothiazole derivatives, have been synthesized in various studies . For instance, a series of benzothiazole derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Scientific Research Applications

Antifungal Applications

  • A compound from the 1,2,4-triazole class, similar to 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone, was synthesized and characterized, demonstrating potential as an antifungal agent. Its solubility in different solvents and pharmacologically relevant physicochemical properties were investigated, revealing insights into its potential biological interactions and drug delivery pathways (Volkova, Levshin, & Perlovich, 2020).

Anti-inflammatory and Analgesic Properties

  • Research on derivatives of a similar structure indicated significant anti-inflammatory and analgesic activities. These derivatives were tested for their efficacy without causing gastric lesions, suggesting their potential in medical applications (Tozkoparan, Gökhan, Kuepeli, Yeşilada, & Ertan, 2004).

Allosteric Enhancers of A1 Adenosine Receptor

  • A series of thiophene derivatives, closely related to the target compound, were synthesized and evaluated as allosteric enhancers of the A1 adenosine receptor. These compounds showed promise in binding and functional cAMP studies, indicating their relevance in the development of new therapeutic agents (Romagnoli et al., 2008).

Antimicrobial Activity

  • Studies on thiazolo[4,3-b][1,3,4]thiadiazoles, which have a similar structure, demonstrated antimicrobial properties. These compounds were synthesized and evaluated for their effectiveness against various bacteria and fungi, highlighting their potential as antimicrobial agents (Hamama, Ibrahim, Raoof, & Zoorob, 2017).

properties

IUPAC Name

1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c20-14-6-7-16-17(12-14)26-19(21-16)23-10-8-22(9-11-23)18(24)13-25-15-4-2-1-3-5-15/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPMFDWNRMFPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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